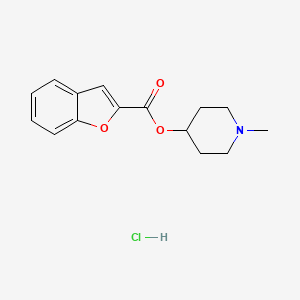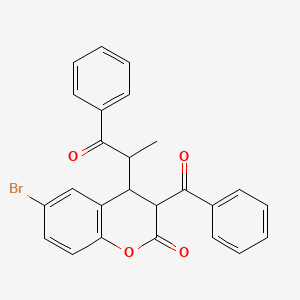
1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol
Overview
Description
1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol, also known as BIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIP is a β-adrenergic receptor antagonist that has been shown to have both biochemical and physiological effects. In
Scientific Research Applications
1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol has been extensively studied for its potential applications in various fields such as cancer research, cardiovascular disease, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking the β-adrenergic receptor signaling pathway. In cardiovascular disease, this compound has been shown to reduce the risk of heart failure by improving cardiac function. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects by modulating the activity of the central nervous system.
Mechanism of Action
1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol acts as a β-adrenergic receptor antagonist by binding to the β-adrenergic receptor and blocking the binding of adrenaline and noradrenaline. This results in a reduction in the activity of the sympathetic nervous system, which is responsible for the fight or flight response. This compound also inhibits the activity of the cyclic AMP pathway, which is involved in various cellular processes such as gene expression and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In cardiovascular disease, this compound has been shown to improve cardiac function by reducing oxidative stress and inflammation. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects by increasing the levels of neurotransmitters such as serotonin and dopamine.
Advantages and Limitations for Lab Experiments
1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol has several advantages for lab experiments, including its high potency and selectivity for the β-adrenergic receptor. However, this compound also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol. One potential direction is to explore the use of this compound in combination with other drugs for cancer treatment. Another direction is to investigate the potential use of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of this compound on cardiovascular function and to develop more efficient synthesis methods for this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has shown great potential for scientific research in various fields such as cancer research, cardiovascular disease, and neuroscience. This compound acts as a β-adrenergic receptor antagonist and has various biochemical and physiological effects. While this compound has several advantages for lab experiments, it also has some limitations. There are several future directions for the research on this compound, and further studies are needed to fully understand its potential applications.
Properties
IUPAC Name |
1-(benzimidazol-1-yl)-3-(2-methyl-5-propan-2-ylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14(2)16-9-8-15(3)20(10-16)24-12-17(23)11-22-13-21-18-6-4-5-7-19(18)22/h4-10,13-14,17,23H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFHBVQRQOYOLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(CN2C=NC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-propyl-1H-benzimidazol-2-yl)amino]-1-propanol](/img/structure/B4109703.png)
![6-[(2-amino-2-oxoethyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4109710.png)
![2-amino-7-hydroxy-4',4',6',9'-tetramethyl-2'-oxo-5',6'-dihydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4109718.png)
![4-[(8-bromo-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4109729.png)

![3-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4109739.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-hydroxyacrylonitrile](/img/structure/B4109746.png)
![2-[(2,8-dimethyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4109752.png)
![N-[(4-bromophenyl)(phenyl)methyl]-4-fluorobenzamide](/img/structure/B4109757.png)
![1-[(2-bromo-4-tert-butylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4109765.png)
![1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine](/img/structure/B4109784.png)
![2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4109789.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide](/img/structure/B4109801.png)
